N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide
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Overview
Description
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including a nitro group, a phenylsulfanyl group, and fluorinated phenyl rings, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the 4-fluorophenoxy intermediate.
Introduction of the Trifluoromethyl Group: The intermediate is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Nitration: The resulting compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Phenylsulfanyl Group: The nitro compound is then reacted with a thiophenol derivative under appropriate conditions to form the phenylsulfanyl group.
Amidation: Finally, the compound is converted to the benzamide derivative through an amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nitrating mixtures, or alkylating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its various functional groups can interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a precursor for developing drugs targeting specific diseases, particularly those involving oxidative stress or inflammation due to its reactive functional groups.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylsulfanyl group can form covalent bonds with thiol groups in proteins. The fluorinated phenyl rings may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]benzamide: Lacks the nitro and phenylsulfanyl groups, making it less reactive in certain chemical reactions.
N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-amino-4-(phenylsulfanyl)benzamide: The nitro group is reduced to an amine, changing its redox properties and potential biological interactions.
Uniqueness
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and potential applications in multiple scientific fields. The presence of both electron-withdrawing and electron-donating groups in its structure allows for fine-tuning its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H16F4N2O4S |
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Molecular Weight |
528.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-phenylsulfanylbenzamide |
InChI |
InChI=1S/C26H16F4N2O4S/c27-18-8-10-19(11-9-18)36-23-12-7-17(26(28,29)30)15-21(23)31-25(33)16-6-13-24(22(14-16)32(34)35)37-20-4-2-1-3-5-20/h1-15H,(H,31,33) |
InChI Key |
SZAXMSQALCDUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
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